molecular formula C11H10ClNO B8638727 4-(chloromethyl)-6-methoxyquinoline

4-(chloromethyl)-6-methoxyquinoline

Cat. No.: B8638727
M. Wt: 207.65 g/mol
InChI Key: HSBKMMSLWXJVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(chloromethyl)-6-methoxyquinoline is an organic compound with the molecular formula C11H10ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-6-methoxyquinoline typically involves the chloromethylation of 6-methoxyquinoline. One common method includes the reaction of 6-methoxyquinoline with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position of the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-6-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: Products include quinoline carboxylic acids, quinoline aldehydes, and quinoline ketones.

    Reduction: Products include tetrahydroquinoline derivatives.

Scientific Research Applications

4-(chloromethyl)-6-methoxyquinoline has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor interactions.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: It is a precursor in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-6-methoxyquinoline depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(chloromethyl)-6-methoxyquinoline is unique due to the presence of both a chloromethyl and a methoxy group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

4-(chloromethyl)-6-methoxyquinoline

InChI

InChI=1S/C11H10ClNO/c1-14-9-2-3-11-10(6-9)8(7-12)4-5-13-11/h2-6H,7H2,1H3

InChI Key

HSBKMMSLWXJVGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.16 ml of triethylamine and 0.64 ml of methanesulfonyl chloride are successively added to a solution of 1.2 g of 4-hydroxymethyl-6-methoxyquinoline in 45 ml of dichloromethane, under an inert atmosphere of argon at a temperature in the region of 20° C. Stirring is maintained at this temperature for 3 hours. The reaction medium is concentrated under reduced pressure to give a brown residue. The product is used without further purification in the following step.
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

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